2-Ethoxy-N-(4-{3-methylimidazo[2,1-B][1,3]thiazol-6-YL}phenyl)benzamide
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Overview
Description
2-Ethoxy-N-(4-{3-methylimidazo[2,1-B][1,3]thiazol-6-YL}phenyl)benzamide is a versatile compound with a unique structure that allows for diverse applications in scientific research. This compound contains an imidazo[2,1-B][1,3]thiazole moiety, which is known for its significant biological activities and potential therapeutic applications.
Mechanism of Action
Target of Action
The compound contains a thiazole ring, which is a common structure in many biologically active compounds . Thiazole derivatives have been found to have diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . .
Pharmacokinetics
The pharmacokinetics of a compound, including its absorption, distribution, metabolism, and excretion (ADME), can greatly affect its bioavailability and efficacy. Factors such as the compound’s solubility, stability, and the presence of functional groups that can be metabolized can all influence its pharmacokinetics. Thiazole derivatives are slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethoxy-N-(4-{3-methylimidazo[2,1-B][1,3]thiazol-6-YL}phenyl)benzamide typically involves the reaction of 2-aminobenzothiazole with various reagents under specific conditions. One efficient method is a catalyst-free microwave-assisted procedure that provides rapid access to functionalized benzo[d]imidazo[2,1-b]thiazoles . This method involves the use of green media and mild transition-metal-free conditions, making it environmentally friendly and efficient.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of microwave irradiation and green media can be scaled up to produce significant quantities of the compound for various applications .
Chemical Reactions Analysis
Types of Reactions
2-Ethoxy-N-(4-{3-methylimidazo[2,1-B][1,3]thiazol-6-YL}phenyl)benzamide undergoes various types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, which may involve the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide, potassium permanganate, sodium borohydride, and lithium aluminum hydride. Reaction conditions may vary, but they often involve specific temperatures, solvents, and catalysts to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions may produce reduced forms of the compound .
Scientific Research Applications
2-Ethoxy-N-(4-{3-methylimidazo[2,1-B][1,3]thiazol-6-YL}phenyl)benzamide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of various heterocyclic compounds with potential biological activities.
Biology: It serves as a biological probe to study enzyme functions and receptor interactions in living systems.
Medicine: The compound has shown potential as an anticancer agent, kinase inhibitor, and PET imaging probe for β-amyloid plaques in Alzheimer’s patients.
Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.
Comparison with Similar Compounds
Similar Compounds
- 2-Ethoxy-N-(3-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)nicotinamide
- (2-Methylimidazo[2,1-b][1,3,4]thiadiazol-6-yl)methanamine hydrochloride
Uniqueness
2-Ethoxy-N-(4-{3-methylimidazo[2,1-B][1,3]thiazol-6-YL}phenyl)benzamide stands out due to its unique imidazo[2,1-B][1,3]thiazole moiety, which imparts significant biological activities and potential therapeutic applications. Its versatility in various scientific research fields, including chemistry, biology, medicine, and industry, highlights its uniqueness compared to similar compounds.
Properties
IUPAC Name |
2-ethoxy-N-[4-(3-methylimidazo[2,1-b][1,3]thiazol-6-yl)phenyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O2S/c1-3-26-19-7-5-4-6-17(19)20(25)22-16-10-8-15(9-11-16)18-12-24-14(2)13-27-21(24)23-18/h4-13H,3H2,1-2H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZEQTWZUCNLTLQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)C3=CN4C(=CSC4=N3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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